3-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride
Overview
Description
3-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H3Cl2F3O2S and a molecular weight of 279.07 g/mol . It is a derivative of benzene, characterized by the presence of a chloro group, a trifluoromethyl group, and a sulfonyl chloride group attached to the benzene ring. This compound is used as an intermediate in various chemical reactions and has applications in organic synthesis, pharmaceuticals, and agrochemicals.
Mechanism of Action
Target of Action
Sulfonyl chlorides are generally known to react with amines, alcohols, and phenols to form sulfonamides, sulfonic esters, and sulfonic acids respectively .
Mode of Action
3-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride, like other sulfonyl chlorides, is a reactive compound that can participate in various chemical reactions. It can react with nucleophiles, such as amines, alcohols, and phenols, to form sulfonamides, sulfonic esters, and sulfonic acids respectively . These reactions typically involve the replacement of the chloride group with the nucleophile.
Biochemical Pathways
The products of its reactions, such as sulfonamides, sulfonic esters, and sulfonic acids, can have various biological activities depending on their structure and the nature of the nucleophile involved in their formation .
Pharmacokinetics
Like other sulfonyl chlorides, it is likely to be reactive and may be rapidly metabolized in the body .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of nucleophiles in the environment can lead to reactions that form various products . The pH of the environment can also affect the reactivity of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride typically involves the reaction of 3-chloro-4-(trifluoromethyl)benzenesulfonyl fluoride with thionyl chloride (SOCl2) under controlled conditions . The reaction is carried out in an inert atmosphere, usually nitrogen or argon, to prevent moisture from affecting the reaction. The reaction mixture is heated to facilitate the conversion of the sulfonyl fluoride to the sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates, respectively.
Electrophilic aromatic substitution: The chloro and trifluoromethyl groups on the benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols.
Electrophilic aromatic substitution: Reagents such as nitric acid, sulfuric acid, and halogens are used under acidic conditions to facilitate the substitution reactions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
3-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with sulfonamide or sulfonate functionalities.
Agrochemicals: Employed in the production of pesticides and herbicides.
Material Science: Utilized in the synthesis of specialty polymers and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzene-1-sulfonyl chloride: Similar structure but lacks the chloro group.
4-Chlorobenzotrifluoride: Contains a chloro and trifluoromethyl group but lacks the sulfonyl chloride group.
4-Chloro-3-(trifluoromethyl)benzenesulfonyl chloride: Similar structure but with different positioning of the chloro and trifluoromethyl groups.
Uniqueness
3-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride is unique due to the presence of both chloro and trifluoromethyl groups on the benzene ring, along with the sulfonyl chloride group. This combination of functional groups imparts distinct reactivity and properties, making it valuable in various chemical syntheses and industrial applications .
Properties
IUPAC Name |
3-chloro-4-(trifluoromethyl)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3O2S/c8-6-3-4(15(9,13)14)1-2-5(6)7(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKUNAGQKGXFEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10622954 | |
Record name | 3-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10622954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132481-85-7 | |
Record name | 3-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10622954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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